molecular formula C14H9NO3Se B137699 Carboxyebselen CAS No. 153871-75-1

Carboxyebselen

Cat. No.: B137699
CAS No.: 153871-75-1
M. Wt: 318.2 g/mol
InChI Key: FOEPTYDLLXMPLJ-UHFFFAOYSA-N
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Description

Carboxyebselen is a synthetic organoselenium compound known for its potent and selective inhibition of endothelial nitric oxide synthase. It is a hydrophilic derivative of ebselen, which mimics the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage. This compound has been studied for its potential therapeutic applications due to its antioxidant properties and ability to modulate various biological pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxyebselen can be synthesized through several synthetic routes. One common method involves the reaction of 2-phenyl-1,2-benzisoselenazol-3(2H)-one with carboxylic acid derivatives under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including selenation, cyclization, and oxidation .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale manufacturing. This includes the use of high-purity starting materials, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Carboxyebselen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carboxyebselen has a wide range of scientific research applications, including:

Mechanism of Action

Carboxyebselen exerts its effects through several mechanisms:

    Antioxidant Activity: Mimics glutathione peroxidase activity, reducing reactive oxygen species and protecting cells from oxidative damage.

    Inhibition of Nitric Oxide Synthase: Selectively inhibits endothelial nitric oxide synthase, modulating nitric oxide levels and affecting vascular function.

    Interaction with Thiol Groups: Reacts with thiol groups in proteins, affecting their function and activity

Comparison with Similar Compounds

Carboxyebselen is compared with other similar compounds such as:

This compound stands out due to its unique combination of antioxidant properties and selective inhibition of endothelial nitric oxide synthase, making it a valuable compound for various scientific and medical applications.

Properties

IUPAC Name

4-(3-oxo-1,2-benzoselenazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3Se/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEPTYDLLXMPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165469
Record name Carboxyebselen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153871-75-1
Record name Carboxyebselen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153871751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxyebselen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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